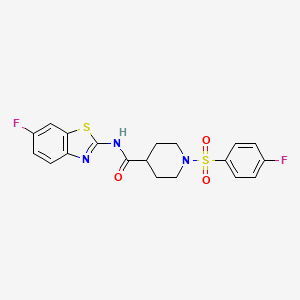![molecular formula C13H13FN2O B2849665 1-cyano-N-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxamide CAS No. 1226444-51-4](/img/structure/B2849665.png)
1-cyano-N-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyano-N-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxamide is a cyclopropane derivative known for its bioactive properties. Cyclopropane derivatives have been widely studied due to their broad biological spectrum, including insecticidal, herbicidal, anti-HBV, antitumor, and fungicidal activities . This compound, in particular, has shown potential in various scientific research applications.
Mechanism of Action
Target of Action
The primary targets of 1-cyano-N-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s possible that it interacts with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, altering cellular processes, or interacting with DNA or RNA . More research is needed to elucidate the precise mechanisms involved.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural complexity of the compound, it’s likely that it could interact with multiple biochemical pathways, potentially leading to a variety of downstream effects
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, how it is metabolized, and how it is eliminated . Future pharmacokinetic studies will be needed to address these questions.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. It’s possible that the compound could have a range of effects depending on its targets and the biochemical pathways it affects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-N-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxamide typically involves the reaction of 4-fluorophenethylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with cyanogen bromide to introduce the cyano group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-cyano-N-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential antitumor and antiviral activities.
Industry: Utilized in the development of agrochemicals due to its insecticidal and herbicidal properties.
Comparison with Similar Compounds
Similar Compounds
- 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide
- 1-cyano-N-(4-chlorophenyl)cyclopropanecarboxamide
- 1-cyano-N-(4-methylphenyl)cyclopropanecarboxamide
Uniqueness
1-cyano-N-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxamide is unique due to the presence of the fluorophenethyl group, which imparts distinct electronic and steric properties. This modification enhances its bioactivity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
1-cyano-N-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-11-3-1-10(2-4-11)5-8-16-12(17)13(9-15)6-7-13/h1-4H,5-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQQGKDLKZLQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1lambda-thietane-1,1-dione](/img/structure/B2849584.png)
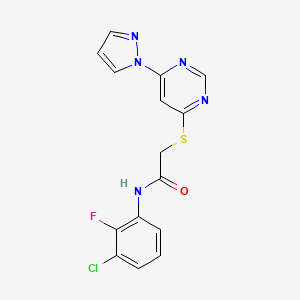
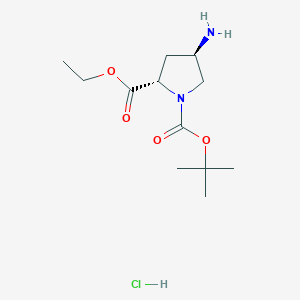
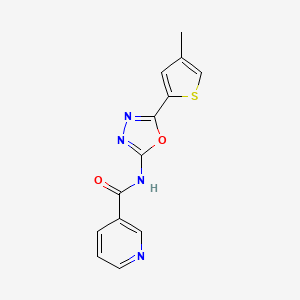
![N-(1-benzylpiperidin-4-yl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2849590.png)
![Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2849591.png)
![tert-Butyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2849593.png)
![7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2849594.png)
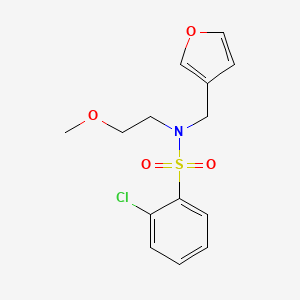
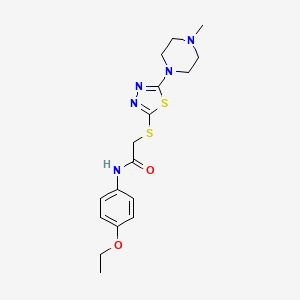
![2-{4-[6-(Pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2849601.png)
![3-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2849603.png)
![3,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2849604.png)
